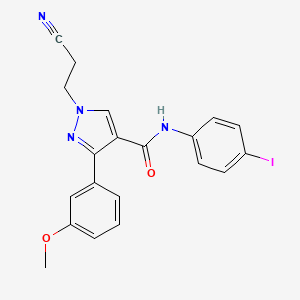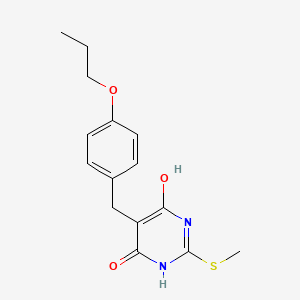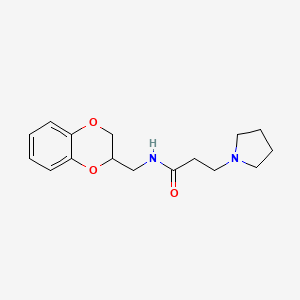
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CINPA1 and is a potent and selective inhibitor of the soluble adenylyl cyclase (sAC) enzyme. In
Mécanisme D'action
CINPA1 is a potent and selective inhibitor of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is an enzyme that produces cyclic AMP by converting ATP to cAMP. CINPA1 binds to the catalytic site of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide and prevents the conversion of ATP to cAMP. This inhibition of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide activity leads to a reduction in cyclic AMP levels, which can have significant effects on cellular signaling and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CINPA1 are complex and depend on the specific cellular and physiological processes being studied. In general, the inhibition of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide by CINPA1 leads to a reduction in cyclic AMP levels, which can affect a wide range of cellular processes. For example, reduced cyclic AMP levels can lead to changes in ion channel activity, altered gene expression, and changes in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CINPA1 in lab experiments is its selectivity for 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. CINPA1 does not inhibit other adenylate cyclases or phosphodiesterases, which can be important for studying specific cellular processes. Additionally, CINPA1 is a potent inhibitor of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, which allows for the investigation of the effects of reduced cyclic AMP levels on cellular signaling and physiological processes. However, one of the limitations of using CINPA1 in lab experiments is its potential toxicity. CINPA1 has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving CINPA1. One area of research is the investigation of the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in various diseases and physiological processes. 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide has been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By studying the effects of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide inhibition with CINPA1, researchers can gain insights into the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in these diseases and potentially identify new therapeutic targets. Another area of research is the development of new inhibitors of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide that are more potent and selective than CINPA1. These new inhibitors could be valuable tools for studying 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide and could have potential therapeutic applications.
Méthodes De Synthèse
The synthesis method for CINPA1 involves several steps, including the reaction of 4-iodoaniline with 3-methoxybenzaldehyde to form 4-iodo-3-methoxybenzylideneaniline. This intermediate is then reacted with 1-(2-cyanoethyl)pyrazole-4-carboxylic acid to form CINPA1. The synthesis of CINPA1 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
CINPA1 has a wide range of potential scientific research applications. One of the most significant applications of CINPA1 is its use as a research tool to investigate the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in various physiological processes. 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is an enzyme that produces cyclic AMP, which is a key signaling molecule in many cellular processes. By inhibiting 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide with CINPA1, researchers can study the effects of reduced cyclic AMP levels on cellular signaling and physiological processes.
Propriétés
IUPAC Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN4O2/c1-27-17-5-2-4-14(12-17)19-18(13-25(24-19)11-3-10-22)20(26)23-16-8-6-15(21)7-9-16/h2,4-9,12-13H,3,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKTBBJBHYDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)
![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)

![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
